The Cornerstone of Peptide Innovation: A Technical Guide to Z-D-Tyr-OH
The Cornerstone of Peptide Innovation: A Technical Guide to Z-D-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide chemistry, the strategic selection of building blocks is paramount to the synthesis of novel therapeutics and research tools. Among these, Z-D-Tyr-OH, or N-Benzyloxycarbonyl-D-tyrosine, stands out as a crucial component for introducing the D-enantiomer of tyrosine into peptide sequences. This incorporation is a key strategy for enhancing peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the role of Z-D-Tyr-OH in peptide chemistry, detailing its properties, synthesis protocols, and applications.
Core Properties of Z-D-Tyr-OH
Z-D-Tyr-OH is a crystalline powder, and its core function in peptide synthesis is to provide the D-tyrosine residue with its α-amino group protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial to prevent unwanted side reactions during peptide bond formation.
Physicochemical and Structural Data
A thorough understanding of the physicochemical properties of Z-D-Tyr-OH is essential for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₇NO₅ | [1] |
| Molecular Weight | 315.32 g/mol | [1] |
| CAS Number | 64205-12-5 | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 99-105 °C | [2] |
| Optical Rotation ([α]²²/D) | +11° (c=1 in acetic acid) | [3] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | [4] |
The Role of Z-D-Tyr-OH in Solid-Phase Peptide Synthesis (SPPS)
Z-D-Tyr-OH is a versatile reagent primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. The general workflow of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocols
The successful incorporation of Z-D-Tyr-OH into a peptide sequence relies on optimized protocols for coupling and deprotection.
Protocol 1: Coupling of Z-D-Tyr-OH in SPPS
This protocol outlines a standard procedure for coupling Z-D-Tyr-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Z-D-Tyr-OH
-
Resin-bound peptide with a free amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Additive (e.g., HOBt or Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Nα-Deprotection: If the N-terminus is protected (e.g., with Fmoc), perform deprotection (e.g., with 20% piperidine in DMF) and wash the resin thoroughly with DMF.
-
Activation of Z-D-Tyr-OH:
-
In a separate vessel, dissolve Z-D-Tyr-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and the additive (e.g., HOBt, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction: Add the activated Z-D-Tyr-OH solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test to confirm the absence of free primary amines. A negative result indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Quantitative Parameters for Coupling:
| Parameter | Recommended Range | Notes |
| Z-D-Tyr-OH Equivalents | 3 - 5 | An excess drives the reaction to completion. |
| Coupling Reagent Equivalents | 2.9 - 5 | Dependent on the chosen reagent. |
| Base Equivalents | 6 - 10 | DIPEA is common, but collidine can reduce racemization. |
| Coupling Time | 1 - 4 hours | Monitor with Kaiser test for completion. |
| Coupling Efficiency | >99% | Crucial for the synthesis of high-purity peptides. |
Protocol 2: Deprotection of the Benzyloxycarbonyl (Z) Group
The removal of the Z-group can be achieved through two primary methods: catalytic hydrogenation or acidolysis. The choice of method depends on the presence of other sensitive functional groups in the peptide and the solid support.
Method A: Catalytic Hydrogenation (on-resin or in solution)
This is a mild and common method for Z-group removal.
Materials:
-
Z-protected peptide-resin or peptide
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or DMF)
-
Hydrogen source (Hydrogen gas or a hydrogen donor like ammonium formate)
Procedure:
-
Suspension: Suspend the Z-protected peptide-resin in a suitable solvent in a reaction vessel.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% relative to the substrate).
-
Hydrogenation:
-
Using Hydrogen Gas: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) and then introduce hydrogen gas (e.g., via a balloon or a hydrogenation apparatus). Stir the mixture vigorously at room temperature.
-
Using a Hydrogen Donor (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (3-5 equivalents) to the mixture and stir at room temperature.
-
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., LC-MS) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the resin or the Celite pad with the reaction solvent. The deprotected peptide is now ready for the next step or final cleavage.
Method B: Acidolysis with HBr in Acetic Acid
This is a harsher method suitable for peptides that are sensitive to hydrogenation.
Materials:
-
Z-protected peptide
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.
-
Cleavage: Add a solution of 33% HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Precipitate the deprotected peptide by adding cold diethyl ether. Isolate the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.[2]
Mitigating Side Reactions in Peptide Synthesis
The synthesis of peptides is often accompanied by side reactions that can reduce the yield and purity of the final product. A proactive approach to minimizing these side reactions is crucial for a successful synthesis.
-
Racemization: The chiral integrity of the amino acid can be compromised during activation. This is particularly a concern for histidine and cysteine but can also occur with other amino acids under harsh conditions. The use of coupling additives like HOBt or Oxyma Pure and milder bases such as 2,4,6-collidine can significantly suppress racemization.[5][6]
-
Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to chain termination. It is especially prevalent when proline or glycine are in the first two positions. Coupling the third amino acid as a dipeptide can circumvent this issue.[5]
-
O-Acylation: The hydroxyl group of the tyrosine side chain is nucleophilic and can be acylated if left unprotected, leading to branched peptides. While Z-D-Tyr-OH has an unprotected hydroxyl group, for many synthetic strategies, particularly those involving highly reactive coupling agents, using a side-chain protected derivative like Z-D-Tyr(Bzl)-OH or Z-D-Tyr(tBu)-OH is advisable.
Application of Z-D-Tyr-OH in Drug Discovery: Targeting Signaling Pathways
The incorporation of D-amino acids like D-tyrosine is a powerful strategy in the design of peptide-based inhibitors of signaling pathways implicated in disease. One such critical area is the inhibition of protein-protein interactions mediated by Src Homology 2 (SH2) domains.
SH2 domains are structural motifs found in many intracellular signaling proteins that recognize and bind to phosphorylated tyrosine residues on other proteins. The Src family of tyrosine kinases, which play a pivotal role in cell proliferation, differentiation, and survival, contain SH2 domains that are crucial for their regulation and signaling. Dysregulation of Src signaling is implicated in various cancers.
Peptides containing tyrosine or its analogs can be designed to mimic the natural binding partners of SH2 domains, thereby acting as competitive inhibitors. The inclusion of D-tyrosine can enhance the peptide's resistance to proteolysis, making it a more viable therapeutic candidate.
Example: Inhibition of the Src Signaling Pathway
A hypothetical peptide inhibitor containing Z-D-Tyr-OH could be designed to target the SH2 domain of Src, preventing its interaction with upstream activators like receptor tyrosine kinases (RTKs) or focal adhesion kinase (FAK). This would block the downstream signaling cascade, which includes pathways such as Ras-MAPK, PI3K-Akt, and STAT3, ultimately inhibiting cell proliferation and survival.
Conclusion
Z-D-Tyr-OH is an invaluable building block in peptide chemistry, enabling the synthesis of peptides with enhanced stability and therapeutic potential. A thorough understanding of its properties, coupled with optimized protocols for its incorporation and the mitigation of side reactions, is essential for its successful application. The strategic use of Z-D-Tyr-OH in the design of peptide inhibitors targeting key signaling pathways, such as the Src kinase cascade, holds significant promise for the development of next-generation therapeutics. This guide provides a foundational resource for researchers and drug development professionals to effectively harness the potential of Z-D-Tyr-OH in their scientific endeavors.
